1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol 1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol
Brand Name: Vulcanchem
CAS No.: 117549-94-7
VCID: VC0044353
InChI: InChI=1S/C22H42NO8P/c1-6-8-10-12-20(24)29-18-14-15-19(22(18)30-21(25)13-11-9-7-2)31-32(26,27)28-17-16-23(3,4)5/h18-19,22H,6-17H2,1-5H3/t18-,19+,22+/m1/s1
SMILES: CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C
Molecular Formula: C22H42NO8P
Molecular Weight: 479.5 g/mol

1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol

CAS No.: 117549-94-7

Main Products

VCID: VC0044353

Molecular Formula: C22H42NO8P

Molecular Weight: 479.5 g/mol

1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol - 117549-94-7

CAS No. 117549-94-7
Product Name 1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol
Molecular Formula C22H42NO8P
Molecular Weight 479.5 g/mol
IUPAC Name [(1S,2S,3R)-2,3-di(hexanoyloxy)cyclopentyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C22H42NO8P/c1-6-8-10-12-20(24)29-18-14-15-19(22(18)30-21(25)13-11-9-7-2)31-32(26,27)28-17-16-23(3,4)5/h18-19,22H,6-17H2,1-5H3/t18-,19+,22+/m1/s1
Standard InChIKey YDWZHMDKWNAPFJ-DXIQSLLYSA-N
Isomeric SMILES CCCCCC(=O)O[C@@H]1CC[C@@H]([C@H]1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C
SMILES CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C
Canonical SMILES CCCCCC(=O)OC1CCC(C1OC(=O)CCCCC)OP(=O)([O-])OCC[N+](C)(C)C
Synonyms 1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol
1-O-(phosphocholine)-2,3-O-dihexanoylcyclopentane-1,2,3-triol, (+)-isomer
1-PDHCT
PubChem Compound 195220
Last Modified Nov 11 2021
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